molecular formula C26H33N3O3 B13734377 butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate CAS No. 20954-16-9

butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate

Cat. No.: B13734377
CAS No.: 20954-16-9
M. Wt: 435.6 g/mol
InChI Key: PIJRBHVNTJYRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate (CAS Number 20954-16-9), also known as ITF 635 , is a complex heterocyclic organic compound of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular structure of C26H33N3O3 and a molecular weight of 435.559 g/mol . Its architecture combines an indazole ring system, a benzoate ester linked via a butyl chain, and a piperidine moiety connected through a propoxy linker . This specific structure, particularly the indazole component, is frequently investigated for its potential to interact with various biological targets . Researchers study this compound and its analogues for their potential antidiabetic properties and role in modulating biological pathways relevant to metabolic diseases . The presence of the piperidine group contributes to the compound's cationic nature, which can influence its solubility and interaction with biological systems . The solubility profile of this compound is a key consideration for research applications; it is expected to have limited solubility in aqueous environments due to its bulky hydrophobic regions but demonstrates enhanced solubility in organic solvents like ethanol or dichloromethane, adhering to the "like dissolves like" principle . As a heterocyclic organic compound, it is designed for use in research and industrial production . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

20954-16-9

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate

InChI

InChI=1S/C26H33N3O3/c1-2-3-19-32-26(30)21-12-14-22(15-13-21)29-24-11-6-5-10-23(24)25(27-29)31-20-9-18-28-16-7-4-8-17-28/h5-6,10-15H,2-4,7-9,16-20H2,1H3

InChI Key

PIJRBHVNTJYRMN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of Piperidinyl Propoxy Intermediate

A common route to the piperidinyl propoxy fragment involves:

  • Protection of the piperidine nitrogen, often as a tert-butoxycarbonyl (Boc) carbamate.
  • Conversion of piperidine-4-carboxylate derivatives to hydroxymethyl or tosylate intermediates.
  • Nucleophilic substitution with a propoxy linker.

For example, ethyl piperidine-4-carboxylate is treated with di-tert-butyl dicarbonate in ethyl acetate at 0–5 °C to form ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate. Subsequent reduction with lithium aluminium hydride yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine. This intermediate is converted to the corresponding tosylate by reaction with 4-toluenesulfonyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and then substituted with nucleophiles to introduce the desired propoxy chain.

Functionalization of the Indazole Core

The indazole core is typically functionalized at the 1-position with the propoxy linker bearing the piperidine substituent. This can be achieved via nucleophilic substitution reactions using suitable leaving groups on the propoxy chain and the indazole nitrogen.

Coupling and Final Assembly

The coupling of the piperidinyl propoxy indazole intermediate with the butyl 4-benzoate moiety often involves:

  • Activation of the benzoic acid derivative (e.g., via acid chloride formation or use of coupling agents such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
  • Nucleophilic attack by the indazole nitrogen or the piperidine nitrogen to form the final linked product.

In some synthetic routes, the benzoate ester is introduced at an early stage, followed by subsequent functionalization of the indazole and piperidine components.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Protection Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C Ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate
2 Reduction Lithium aluminium hydride in THF, 0 °C N-tert-butoxycarbonyl-4-hydroxymethylpiperidine
3 Tosylation 4-Toluenesulfonyl chloride, DABCO, tert-butyl methyl ether, 0–5 °C N-tert-butoxycarbonyl-4-(4-toluenesulphonyloxymethyl)piperidine
4 Nucleophilic substitution Benzimidazole or indazole derivatives, K2CO3, DMF, 100 °C Piperidinyl propoxy indazole intermediate
5 Deprotection and coupling Trifluoroacetic acid, HOBt, HBTU, DIPEA Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate

Detailed Reaction Conditions and Yields

  • Protection of piperidine nitrogen: Using di-tert-butyl dicarbonate in ethyl acetate at 0 to 5 °C for 48 hours yields the Boc-protected piperidine derivative in high yield (~90%).
  • Reduction to hydroxymethyl intermediate: Lithium aluminium hydride reduction at 0 °C for 2 hours provides the alcohol intermediate with yields around 75–80%.
  • Tosylation: Reaction with 4-toluenesulfonyl chloride in the presence of DABCO at 0 °C to room temperature yields the tosylate intermediate in 85–90% yield.
  • Nucleophilic substitution with indazole: Heating with indazole derivatives and potassium carbonate in DMF at 95–100 °C for 2–3 hours typically gives moderate yields (~50–60%), influenced by steric and electronic factors.
  • Final coupling and deprotection: Treatment with trifluoroacetic acid for Boc deprotection followed by coupling with activated benzoate esters using HOBt/HBTU and DIPEA affords the target compound in yields ranging from 60–75%.

Comparative Analysis of Preparation Methods

Aspect Method A (Protection-Reduction-Tosylation) Method B (Direct Nucleophilic Substitution) Method C (Coupling via Acid Chloride)
Starting Material Ethyl piperidine-4-carboxylate Piperidine derivatives Benzoic acid derivatives
Key Reagents Di-tert-butyl dicarbonate, LiAlH4, TsCl K2CO3, DMF, Indazole derivatives SOCl2, HOBt, HBTU, DIPEA
Reaction Temperature 0–5 °C (protection), 0 °C (reduction), RT (tosylation) 95–100 °C RT to mild heating
Yield Range 75–90% 50–60% 60–75%
Advantages High selectivity, well-established protocols Fewer steps, direct substitution Efficient coupling, mild conditions
Limitations Multi-step, requires handling sensitive reagents Moderate yields, possible side reactions Requires preparation of acid chloride, moisture sensitive

Research Findings and Optimization Notes

  • The use of Boc protection on the piperidine nitrogen is critical to prevent undesired side reactions during nucleophilic substitution steps.
  • Tosylation of hydroxymethyl intermediates provides a good leaving group for subsequent nucleophilic attack by indazole derivatives.
  • Nucleophilic substitution reactions benefit from polar aprotic solvents such as dimethylformamide (DMF) and the presence of bases like potassium carbonate to facilitate deprotonation and substitution.
  • Deprotection with trifluoroacetic acid is efficient and mild, preserving sensitive functional groups elsewhere in the molecule.
  • Coupling agents such as hydroxybenzotriazole and HBTU improve coupling efficiency and reduce side product formation.
  • Alternative synthetic routes involving acyl chloride intermediates and carbamate-protected piperidines have been reported to improve yields and streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the indazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The indazole ring can interact with aromatic residues in proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Butyl 4-[3-(2-Piperidin-1-ylethoxy)indazol-1-yl]benzoate

  • Structural Difference : The ethoxy linker (two-carbon chain) replaces the propoxy linker (three-carbon chain) in the target compound .
  • Impact : A shorter linker may reduce conformational flexibility and alter binding affinity to target proteins. Computational models suggest that longer linkers (e.g., propoxy) improve spatial alignment with hydrophobic pockets in enzyme active sites.

Butyl 4-Isocyanatobenzoate

  • Structural Difference : Lacks the indazole-piperidine moiety, featuring an isocyanate group instead .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Compound Name Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate* C₂₆H₃₂N₃O₃ 452.56 ~4.2 5 9
Butyl 4-[3-(2-piperidin-1-ylethoxy)indazol-1-yl]benzoate C₂₅H₃₀N₃O₃ 438.53 ~3.8 5 8
Butyl Benzoate C₁₁H₁₄O₂ 178.23 2.7 2 5

*Estimated based on structural similarity to analogues.

  • Rotatable Bonds : Additional rotatable bonds in the propoxy linker may improve binding entropy but increase metabolic vulnerability.

Functional and Pharmacological Implications

  • Receptor Binding : Piperidine-containing compounds often exhibit affinity for G protein-coupled receptors (GPCRs) or kinases. The propoxy linker’s length may optimize interactions with allosteric sites .
  • Metabolic Stability: Butyl esters are generally more resistant to esterase-mediated hydrolysis than methyl or ethyl esters, as noted in alkyl benzoate studies . However, the indazole-piperidine system may introduce cytochrome P450-mediated oxidation sites.

Toxicity Considerations

  • Acute Toxicity : Butyl benzoate exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) , but the indazole-piperidine moiety in the target compound could introduce neurotoxic or cardiotoxic risks, as seen in some piperidine derivatives.
  • Irritation Potential: Alkyl benzoates are typically non-irritating in cosmetic applications , though the indazole component may increase mucosal irritation risk.

Biological Activity

Butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate (CAS Number: 20954-16-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H33N3O3C_{26}H_{33}N_{3}O_{3}. The compound features a benzoate moiety linked to an indazole structure, which is further substituted with a piperidinyl propoxy group. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound may act through multiple mechanisms:

  • Kinase Inhibition : It has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer proliferation and survival .
  • Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
  • Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate these effects fully.

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

Activity IC50 Value (μM) Target Reference
Kinase Inhibition25BUB1 Kinase
COX Inhibition15COX-2
Antimicrobial (MRSA)30Methicillin-resistant Staphylococcus aureus

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cancer Research : A study investigated its effects on BUB1 kinase, revealing that it significantly inhibited cell proliferation in cancer cell lines, suggesting its potential as an antineoplastic agent .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory markers, indicating its therapeutic potential for inflammatory diseases .
  • Antimicrobial Efficacy : A recent investigation assessed its antimicrobial properties against various pathogens, showing promising results against MRSA and other Gram-positive bacteria, which could lead to new treatments for resistant infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate?

  • Answer : The synthesis involves multi-step pathways, typically starting with the functionalization of indazole at the 3-position via alkylation with 3-piperidin-1-ylpropyl chloride. Subsequent coupling with 4-hydroxybenzoic acid derivatives and esterification with butanol under acidic conditions (e.g., H₂SO₄ catalysis) yields the target compound. Key steps require precise temperature control (60–80°C for alkylation) and solvent optimization (e.g., DMF for coupling reactions) to avoid side products like over-alkylated indazole derivatives .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Advanced spectroscopic techniques are essential:

  • NMR : ¹H/¹³C NMR to verify piperidine proton environments (δ 2.5–3.5 ppm for N–CH₂ groups) and ester carbonyl signals (δ 165–170 ppm).
  • HRMS : To validate molecular mass (e.g., C₂₆H₃₂N₃O₃⁺ expected m/z 434.2445).
  • X-ray crystallography : For resolving spatial arrangements of the indazole-piperidine-propoxy linkage .

Q. What are the primary challenges in optimizing yield during synthesis?

  • Answer : Competing reactions, such as incomplete esterification or hydrolysis of the benzoate group under basic conditions, are common. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF) during esterification.
  • Adding molecular sieves to absorb water.
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How does the piperidine-propoxy-indazole motif influence biological activity?

  • Answer : The piperidine group enhances lipophilicity, improving blood-brain barrier penetration, while the propoxy linker provides conformational flexibility for target binding. Indazole’s aromatic system facilitates π-π stacking with kinase active sites (e.g., JAK2 inhibition). Computational docking studies (using AutoDock Vina) suggest binding affinities <i>K</i>d ≈ 50–100 nM in kinase assays .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., solubility vs. activity)?

  • Answer : Discrepancies often arise from assay conditions. Systematic approaches include:

  • Solubility optimization : Use co-solvents (e.g., PEG-400) in in vitro assays.
  • Metabolic stability tests : Liver microsome assays to identify rapid degradation pathways.
  • Dose-response curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Q. What computational tools are suitable for modeling interactions with biological targets?

  • Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and DFT calculations (B3LYP/6-31G* basis set) can predict:

  • Binding free energies (ΔG bind) for piperidine-indazole derivatives.
  • Electron density maps for benzoate ester reactivity.
  • Validation via in silico ADMET profiling (e.g., SwissADME) .

Q. How does the compound’s stability vary under physiological conditions?

  • Answer : Stability studies in PBS (pH 7.4) at 37°C show:

  • Ester hydrolysis : Half-life (t₁/₂) of ~8 hours, generating 4-hydroxybenzoic acid derivatives.
  • Piperidine oxidation : Minor formation of N-oxide metabolites (detected via LC-MS).
  • Mitigation: Encapsulation in liposomes or PEGylation to prolong stability .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to validate binding kinetics.
  • Synthetic Optimization : Employ DoE (Design of Experiments) to screen solvent/catalyst combinations .
  • Data Reproducibility : Pre-treat biological samples with protease inhibitors to minimize degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.